![molecular formula C24H28N8O2 B14169152 Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)
Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be resource-efficient and environmentally friendly. The process involves the reaction of isocyanates or carbamoyl chlorides with ammonia, which can be generated by the reaction of corresponding amines with phosgene . This method, although not the most environmentally friendly, is still widely used due to its efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, ammonia, and various organic solvents. The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product .
Major Products Formed
The major products formed from these reactions include various substituted ureas, which have significant applications in the pharmaceutical and agrochemical industries .
Applications De Recherche Scientifique
Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- include:
- Ethylurea
- N-Ethylurea
- 1-Ethylurea
- Urea, 1-ethyl-
Uniqueness
What sets Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- apart from similar compounds is its unique structure, which combines multiple functional groups, making it a versatile compound with a wide range of applications in various fields of scientific research.
Propriétés
Formule moléculaire |
C24H28N8O2 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-ethyl-3-[4-(4-morpholin-4-yl-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl)phenyl]urea |
InChI |
InChI=1S/C24H28N8O2/c1-2-25-24(33)28-18-6-4-17(5-7-18)21-29-20-16-32(23-26-9-3-10-27-23)11-8-19(20)22(30-21)31-12-14-34-15-13-31/h3-7,9-10H,2,8,11-16H2,1H3,(H2,25,28,33) |
Clé InChI |
GONDQBGXBXPIQL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
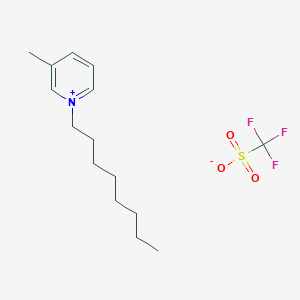
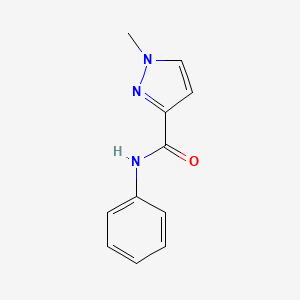

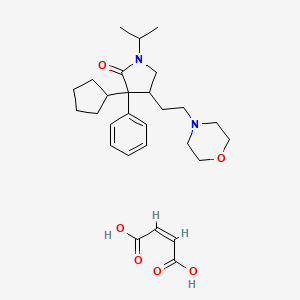

![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
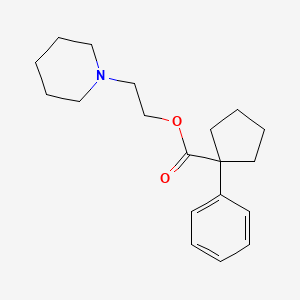
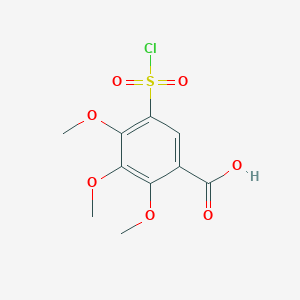
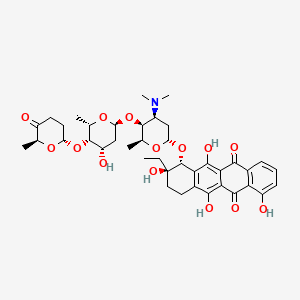
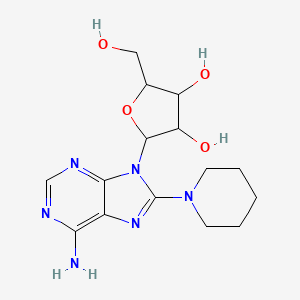
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)
